2-tert-butyl-6-nitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused ring system containing both imidazole and pyridine rings. The presence of a tert-butyl group at the 2-position and a nitro group at the 6-position makes this compound unique. Imidazo[1,2-a]pyridines are known for their significant applications in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Preparation Methods
The synthesis of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot, four-component reaction involving ethane-1,2-diamine, 1,1-bis(methylthio)-2-nitroethene, aldehydes, and activated methylene compounds in the presence of ethanol can be used to prepare imidazo[1,2-a]pyridines . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells. The compound interacts with sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol production, leading to the disruption of fungal cell membrane integrity .
Comparison with Similar Compounds
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Alpidem: Anxiolytic agent.
Zolpidem: Hypnotic used to treat insomnia.
Saripidem: Sedative and anxiolytic.
Zolimidine: Anti-ulcer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)9-7-13-6-8(14(15)16)4-5-10(13)12-9/h4-7H,1-3H3 |
InChI Key |
HDHDIYWZMRTMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.